Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester
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Overview
Description
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C13H13ClO2S. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a propynyloxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-(2-propynyloxy)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The propynyloxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-methylethyl) ester: Unique due to its propynyloxy group.
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(2-methylethyl) ester: Similar structure but different ester group.
Carbamothioic acid, (4-chloro-3-(2-propynyloxy)phenyl)-, O-(1-ethylethyl) ester: Variation in the ester group affects its reactivity.
Uniqueness
The uniqueness of this compound lies in its propynyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
165549-94-0 |
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Molecular Formula |
C13H14ClNO2S |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
O-propan-2-yl N-(4-chloro-3-prop-2-ynoxyphenyl)carbamothioate |
InChI |
InChI=1S/C13H14ClNO2S/c1-4-7-16-12-8-10(5-6-11(12)14)15-13(18)17-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,15,18) |
InChI Key |
ZKJPSDGMTGNTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC#C |
Origin of Product |
United States |
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